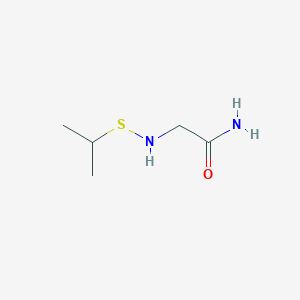
4-Ethyl-4-methylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4-methylhex-1-ene is an organic compound with the molecular formula C9H18. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyl-4-methylhex-1-ene can be synthesized through various methods. One common approach involves the alkylation of 4-methyl-1-pentene with ethyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic dehydrogenation of the corresponding alkane, 4-ethyl-4-methylhexane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures and pressures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-4-methylhex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon can yield 4-ethyl-4-methylhexane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 4-Ethyl-4-methylhexanol, 4-Ethyl-4-methylhexanal, or 4-Ethyl-4-methylhexanoic acid.
Reduction: 4-Ethyl-4-methylhexane.
Substitution: 4-Ethyl-4-methyl-1,2-dibromohexane or 4-Ethyl-4-methyl-1,2-dichlorohexane.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4-methylhex-1-ene is utilized in various scientific research applications:
Chemistry: It serves as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the interaction of alkenes with biological macromolecules.
Medicine: Research into the pharmacological properties of derivatives of this compound is ongoing.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-4-methylhex-1-ene in chemical reactions involves the interaction of the π-electrons in the double bond with various reagents. For example, in halogenation reactions, the π-electrons interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate, which then undergoes nucleophilic attack to form the final product.
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-4-methylhex-1-ene can be compared with other similar alkenes such as:
4-Methyl-1-hexene: Similar in structure but lacks the ethyl group at the fourth position.
2-Ethyl-4-methyl-1-hexene: Similar but with the ethyl group at the second position.
1-Hexene: A simpler alkene with no additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C9H18 |
|---|---|
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
4-ethyl-4-methylhex-1-ene |
InChI |
InChI=1S/C9H18/c1-5-8-9(4,6-2)7-3/h5H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
ZJKDKMLLZYWMBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)


![4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13871407.png)




![2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)


![7-chloro-4-[2-(dipropylamino)ethyl]-1H-Indole-2,3-dione](/img/structure/B13871482.png)
